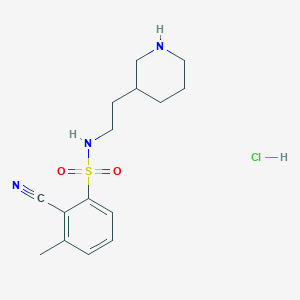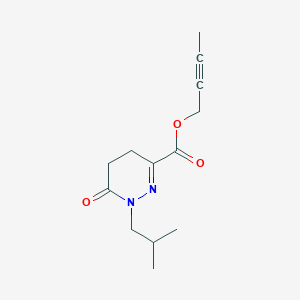![molecular formula C12H16ClNO B7632604 [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down the inhibitory neurotransmitter GABA in the brain, and inhibiting it with CPP-115 has been shown to increase GABA levels, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Wirkmechanismus
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol increases GABA levels, leading to potential therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to increase GABA levels in the brain, leading to potential therapeutic effects in a variety of neurological and psychiatric disorders. In preclinical studies, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to have anticonvulsant, anxiolytic, and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol in lab experiments is its potency and selectivity for GABA transaminase inhibition. This allows for precise control over GABA levels in the brain, which can be useful for studying the effects of GABA on various physiological and behavioral processes. One limitation of using [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol is its potential for off-target effects, which can complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol. One area of interest is its potential therapeutic applications in addiction, particularly for alcohol and cocaine addiction. Another area of interest is its potential use as an adjunct therapy for epilepsy, as well as its potential for treating anxiety and depression. Additionally, further research is needed to fully understand the mechanisms of action of [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol, as well as its potential for off-target effects and long-term safety.
Synthesemethoden
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful purification and isolation steps to obtain the final product in high purity and yield.
Wissenschaftliche Forschungsanwendungen
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and antidepressant effects.
Eigenschaften
IUPAC Name |
[1-[(4-chloro-2-methylphenyl)methylamino]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-6-11(13)3-2-10(9)7-14-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYAPRXWGKVZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)
![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)

![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)